

2',3'-Isopropylidene Adenosine-13C5 CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2',3'-Isopropylidene Adenosine-13C5

Cat. No.: B1160910

[Get Quote](#)

Technical Guide: 2',3'-Isopropylidene Adenosine-13C5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2',3'-Isopropylidene Adenosine-13C5**, a stable isotope-labeled nucleoside analog. It serves as a crucial intermediate in the synthesis of advanced biochemical tools for studying various physiological and pathological processes, particularly in the realm of drug development and diagnostics.

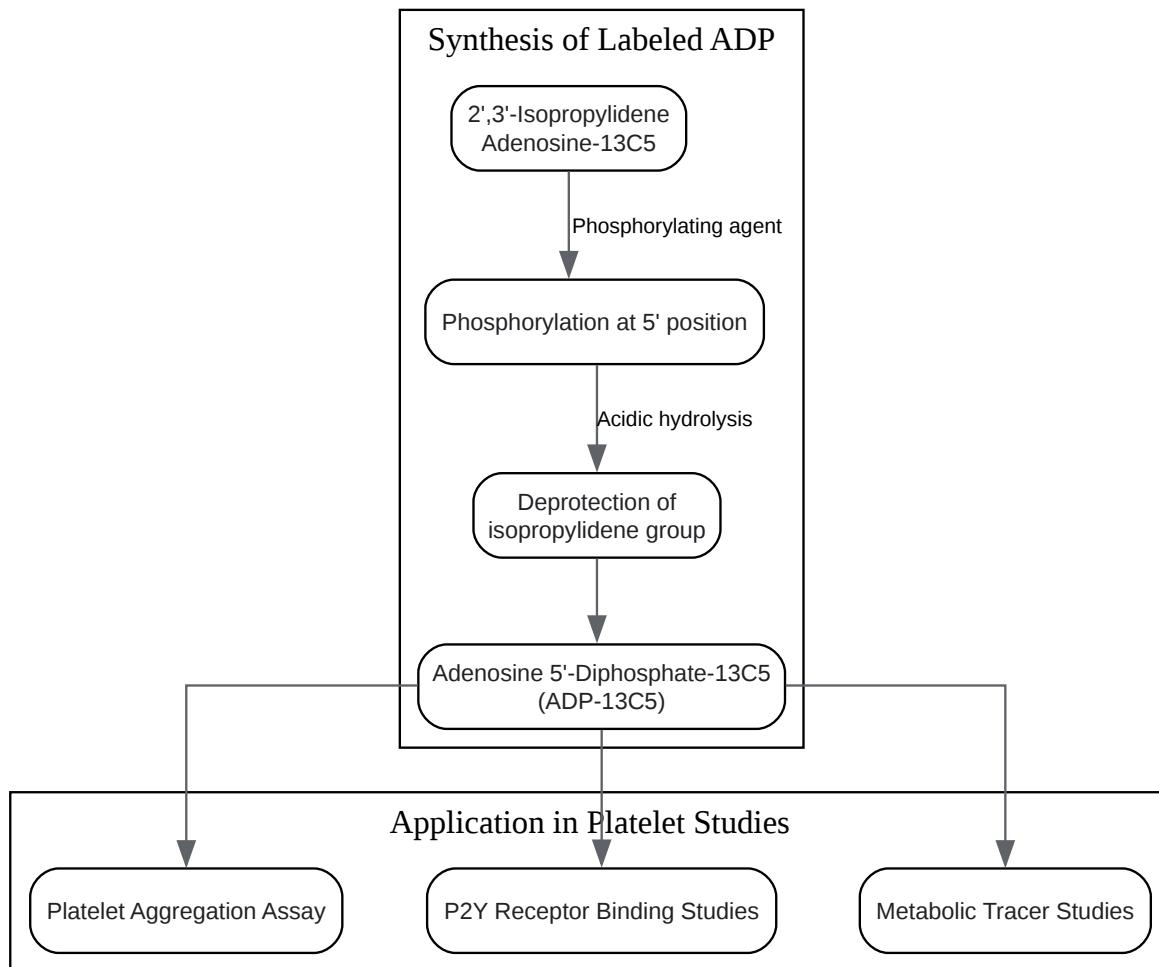
Core Identifiers and Chemical Properties

2',3'-Isopropylidene Adenosine-13C5 is the isotopically labeled form of 2',3'-Isopropylidene Adenosine, containing five Carbon-13 atoms. While a specific CAS number for the 13C5 labeled variant is not publicly registered, the unlabeled compound is well-documented. The primary identifiers and properties are summarized below.

Identifier	Value	Citation
Compound Name	2',3'-Isopropylidene Adenosine-13C5	
Synonyms	2',3'-O-(1-Methylethylidene)adenosine-13C5, NSC 29413-13C5	[1] [2]
Unlabeled CAS No.	362-75-4	[1] [2]
Molecular Formula	C ₈ ¹³ C ₅ H ₁₇ N ₅ O ₄	[1] [2]
Molecular Weight	312.27 g/mol	[1] [2]
Product Code Example	TRC-I824677	[1]

Synthesis and Application

General Synthetic Approach


The synthesis of 2',3'-Isopropylidene Adenosine involves the protection of the 2' and 3' hydroxyl groups of the ribose moiety of adenosine as an isopropylidene acetal. While specific protocols for the 13C5-labeled version are proprietary to commercial suppliers, the general synthesis can be inferred from established methods for the unlabeled compound, starting with a 13C-labeled adenosine precursor.

A common method involves the reaction of adenosine with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst. The use of 2,2-dimethoxypropane is often favored as it avoids the production of water, which can reverse the reaction.

Primary Application: Intermediate in Labeled ADP Synthesis

The principal application of **2',3'-Isopropylidene Adenosine-13C5** is as a key intermediate in the synthesis of Adenosine 5'-Diphosphate-13C5 (ADP-13C5).[\[1\]](#)[\[3\]](#) This isotopically labeled ADP is a critical tool for studying platelet aggregation and the function of P2Y receptors (P2Y1, P2Y12, and P2X1), which are important targets in the development of anti-thrombotic drugs.[\[3\]](#)

The workflow for this application can be summarized as follows:

[Click to download full resolution via product page](#)

Workflow: From Intermediate to Application.

Experimental Protocols

While a specific protocol for the synthesis of **2',3'-Isopropylidene Adenosine-13C5** is not publicly available, a general method for the synthesis of the unlabeled compound is described in U.S. Patent 3,450,693.^[4] The synthesis of the labeled compound would follow a similar pathway, starting with 13C-labeled adenosine.

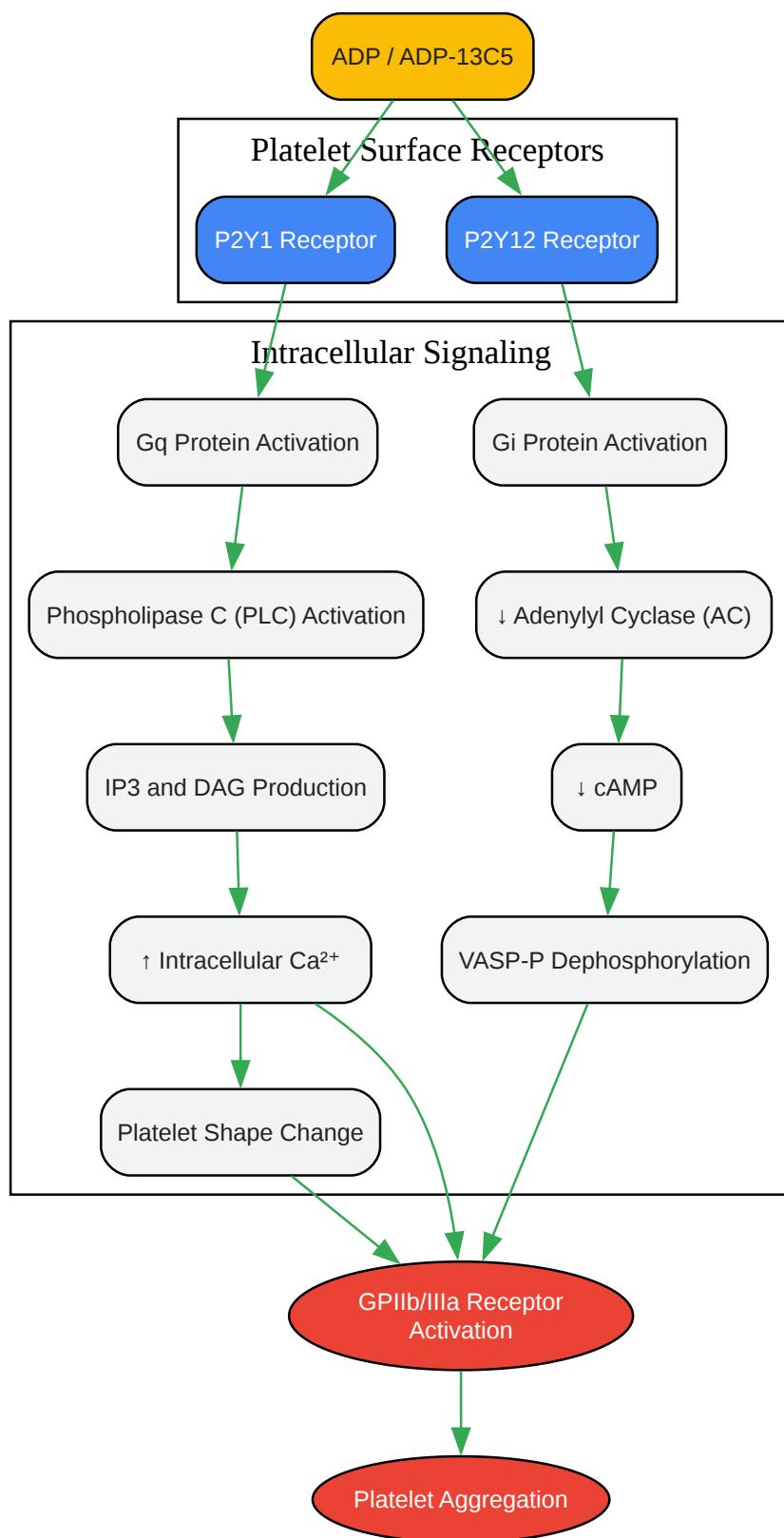
Illustrative Experimental Protocol: Platelet Aggregation Assay using ADP-13C5

The end-product, ADP-13C5, is utilized in platelet aggregation assays to study the kinetics and inhibition of platelet activation.

Objective: To measure the extent of platelet aggregation in response to ADP-13C5 and the effect of potential inhibitors.

Materials:

- Human platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
- ADP-13C5 stock solution
- Test inhibitor compound or vehicle control
- Platelet aggregometer


Methodology:

- Preparation of Platelets: Isolate PRP and PPP from fresh human blood samples by centrifugation. Adjust the platelet count in the PRP using PPP.
- Assay Setup: Pre-warm the PRP samples to 37°C in the aggregometer cuvettes with a stir bar.
- Baseline Measurement: Record the baseline light transmission of the PRP.
- Addition of Inhibitor: Add the test inhibitor or vehicle control to the PRP and incubate for a specified period.
- Induction of Aggregation: Add a known concentration of ADP-13C5 to induce platelet aggregation.
- Data Acquisition: Monitor the change in light transmission over time as platelets aggregate. The light transmission increases as platelets clump together.

- Analysis: The extent of aggregation is quantified as the maximum change in light transmission relative to the PPP control. Compare the aggregation in the presence and absence of the inhibitor to determine its efficacy.

Signaling Pathway

The downstream product of **2',3'-Isopropylidene Adenosine-13C5**, which is ADP-13C5, is instrumental in elucidating the signaling pathways of platelet activation. ADP binding to its receptors on the platelet surface, primarily P2Y1 and P2Y12, initiates a cascade of intracellular events leading to platelet aggregation.

[Click to download full resolution via product page](#)*ADP-Mediated Platelet Aggregation Signaling Pathway.*

Conclusion

2',3'-Isopropylidene Adenosine-13C5 is a valuable, albeit specialized, chemical tool. Its primary role as an intermediate for the synthesis of isotopically labeled ADP underscores its importance in cardiovascular research and drug development. The ability to produce labeled ADP allows for precise and sensitive studies of platelet function and the efficacy of anti-platelet therapies through techniques such as mass spectrometry-based tracer studies and detailed kinetic analyses of platelet aggregation. This technical guide provides a foundational understanding of its properties, synthesis, and ultimate application for researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usbio.net [usbio.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [2',3'-Isopropylidene Adenosine-13C5 CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1160910#2-3-isopropylidene-adenosine-13c5-cas-number-and-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com